molecular formula C5H12NO5P B1666063 2-Amino-5-phosphonopentanoic acid CAS No. 76326-31-3

2-Amino-5-phosphonopentanoic acid

Cat. No. B1666063
CAS RN: 76326-31-3
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-UHFFFAOYSA-N
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Description

2-Amino-5-phosphonopentanoic acid, also known as AP5 or APV, is a chemical compound used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-phosphonopentanoic acid is C5H12NO5P . Its molecular weight is 197.13 g/mol .


Physical And Chemical Properties Analysis

2-Amino-5-phosphonopentanoic acid is a white solid . It is soluble in 1 M NH4OH (50 mg/ml) and water (5.6 mg/ml), but insoluble in organic solvents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

While 2-Amino-5-phosphonopentanoic acid has been used in various studies, there is still much to learn about this compound. For instance, it has been used to study the synaptic inhibition of neurons , but more research is needed to fully understand its role in these and other processes.

properties

IUPAC Name

2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893701
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phosphonopentanoic acid

CAS RN

76326-31-3
Record name 2-Amino-5-phosphonovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-phosphonovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-5-phosphonovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-5-PHOSPHONOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,700
Citations
MS Dappen, R Pellicciari, B Natalini… - Journal of medicinal …, 1991 - ACS Publications
… A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and their biological activity was assessed as competitive antagonists for the Ñ…
Number of citations: 66 pubs.acs.org
WA Kinney, NE Lee, DT Garrison… - Journal of medicinal …, 1992 - ACS Publications
… However the homolog 24, corresponding to a 2-amino-5-phosphonopentanoic acid length, … In overlapping models of 24 and 2-amino-5-phosphonopentanoic acid (32, Figure 2), the 3-…
Number of citations: 68 pubs.acs.org
PL Ornstein - Organic Preparations and Procedures International, 1988 - Taylor & Francis
All experiments were run under a positive pressure of dry nitrogen. Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl prior to use. All other solvents and reagents …
Number of citations: 5 www.tandfonline.com
PL Ornstein - The Journal of Organic Chemistry, 1989 - ACS Publications
An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid … As a part of our program aimed at the synthesis of novel antagonists selective for the IV-methyl-D-aspartic …
Number of citations: 32 pubs.acs.org
ZH Wen, YW Guo, YC Chang, CS Wong - Brain research, 2003 - Elsevier
… Male Wistar rats were implanted with two it catheters, one of which was connected to a mini-osmotic pump and used to infuse saline or d-2-amino-5-phosphonopentanoic acid (D-AP5) (…
Number of citations: 19 www.sciencedirect.com
H Bräuner‐Osborne… - British Journal of …, 1998 - Wiley Online Library
In this study we have determined the pharmacological profile of (S)‐quisqualic acid, (S)‐2‐amino‐4‐phosphonobutyric acid ((S)‐AP4) and their higher homologues (S)‐homoquisqualic …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
MG Packard, LA Teather - Behavioral neuroscience, 1997 - psycnet.apa.org
Rats received an 8-trial training session on a spatial or cued task in a water maze, followed by a posttraining intracerebral injection of AP5 or saline. On a retention test 24 hr later, …
Number of citations: 198 psycnet.apa.org
M Arslan, CR Pohl, TM Plant - Neuroendocrinology, 1988 - karger.com
… The ability of the NMDA receptor antagonist, £>L-2-amino-5-phosphonopentanoic acid (APS), to inhibit activa tion of the hypothalamic-pituitary gonadotroph axis that follows peripheral …
Number of citations: 127 karger.com
DT Manallack, KAM Sheehan… - Clinical and experimental …, 1989 - Wiley Online Library
The pharmacology and ionic regulation of [ 3 H]‐2‐d‐2‐amino‐5‐phosphonopentanoic acid ([ 3 H]‐d‐AP5) and [ 3 H]‐dl‐2‐amino‐7‐phosphonoheptanoic acid ([ 3 H]‐dl‐AP7) binding …
Number of citations: 4 onlinelibrary.wiley.com
HJ Olverman, AW Jones, KN Mewett, JC Watkins - Neuroscience, 1988 - Elsevier
… Inhibition of [3H]o-2-amino-5-phosphonopentanoic acid binding by amino acids with hetero … Inhibition of (3H]D-2-amino-5-phosphonopentanoic acid binding by amino acids with chain …
Number of citations: 177 www.sciencedirect.com

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